molecular formula C₇H₁₀D₆N₂O B1163814 2-Amino-N,N,3-trimethyl-butanamide-d6

2-Amino-N,N,3-trimethyl-butanamide-d6

Cat. No.: B1163814
M. Wt: 150.25
Attention: For research use only. Not for human or veterinary use.
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Description

Structural and Isotopic Characteristics

The molecular formula of this compound is C₇D₆H₁₀N₂O , with a molecular weight of 150.252 g/mol . Deuterium substitution occurs at six hydrogen positions, specifically on the two N-methyl groups, as evidenced by the SMILES notation [2H]C([2H])([2H])N(C(=O)C(N)C(C)C)C([2H])([2H])[2H] . The InChI identifier (InChI=1S/C7H16N2O/c1-5(2)6(8)7(10)9(3)4/h5-6H,8H2,1-4H3/i3D3,4D3) confirms deuteration at both methyl groups attached to the nitrogen atom .

Table 1: Comparative Molecular Properties

Property Non-Deuterated Form Deuterated Form (d6)
Molecular Formula C₇H₁₆N₂O C₇D₆H₁₀N₂O
Molecular Weight (g/mol) 144.21 150.252
Key Isotopic Features Protium (¹H) Deuterium (²H) at N-methyl groups

The C–D bonds in this compound exhibit shorter bond lengths and reduced vibrational frequencies compared to C–H bonds, altering its kinetic behavior in chemical reactions . These changes enhance metabolic stability through the kinetic isotope effect (KIE), where deuterium’s higher mass slows enzymatic cleavage .

Properties

Molecular Formula

C₇H₁₀D₆N₂O

Molecular Weight

150.25

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-Amino-N,N,3-trimethyl-butanamide-d6 and its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Substituents CAS Number Key Properties/Applications
This compound C₇H₁₁D₆N₂O ~174.3 (est.) Amide, amino, methyl N,N,3-trimethyl; deuterated methyl N/A Isotopic labeling, metabolic stability
2-Amino-N,N,3-trimethylbutanamide hydrochloride C₇H₁₇ClN₂O 204.7 Amide, amino, methyl, hydrochloride N,N,3-trimethyl; HCl salt 1257848-66-0 Enhanced solubility, pharmaceutical use
(R)-2-Amino-N,3-dimethylbutanamide hydrochloride C₆H₁₅ClN₂O 190.7 Amide, amino, methyl, hydrochloride N,3-dimethyl; R-configuration 202825-94-3 Chiral intermediate, drug synthesis
(2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide C₁₄H₂₂N₂O 234.3 Amide, amino, benzyl N-benzyl, 3,3-dimethyl; R-configuration 947383-62-2 Lipophilic intermediates
2-Hydroxy-N,3,3-trimethylbutanamide C₇H₁₅NO₂ 159.2 Amide, hydroxyl 3,3-dimethyl, 2-hydroxy 87919-98-0 Polar solvent, hydrogen bonding
2-Amino-N,3-dimethylbenzamide C₁₀H₁₄N₂O 178.2 Amide, amino, aromatic N,3-dimethyl, benzamide N/A Electronic modulation, coordination chemistry
2-Amino-N,N-dimethyl-acetamide hydrochloride C₄H₁₁ClN₂O 150.6 Amide, amino, hydrochloride N,N-dimethyl, acetamide backbone N/A Small-molecule drug precursor

Key Differences and Research Findings

Deuterium vs. Hydrogen Isotopes: The deuterated form (target compound) exhibits slower metabolic clearance compared to non-deuterated analogs like the hydrochloride salt (CAS 1257848-66-0) due to the kinetic isotope effect . This makes it valuable in tracer studies for drug metabolism.

Substituent Effects: Benzyl Derivatives: Compounds like (2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide (CAS 947383-62-2) show increased lipophilicity (MW 234.3) due to the benzyl group, enhancing membrane permeability but reducing aqueous solubility . Hydroxyl vs. Amino Groups: 2-Hydroxy-N,3,3-trimethylbutanamide (CAS 87919-98-0) lacks the amino group, reducing basicity and altering hydrogen-bonding capacity compared to the target compound .

Stereochemical Variations :
The (R)-configured analog (CAS 202825-94-3) demonstrates chiral specificity in receptor binding, a critical factor in enantioselective drug design .

Salt Forms :
Hydrochloride salts (e.g., CAS 1257848-66-0) improve solubility in polar solvents, whereas the deuterated form may exhibit altered crystallization behavior due to isotopic substitution .

Applications :

  • Pharmaceutical Intermediates : The benzyl-substituted analogs (CAS 947383-62-2) serve as intermediates in synthesizing lipophilic drugs .
  • Coordination Chemistry : Amidines (e.g., manganese complexes in ) highlight the role of similar amide derivatives in metal coordination, though the target compound’s amide group is less reactive than amidines .

Preparation Methods

Nitrile Intermediate Synthesis

The patent CN106220523A outlines a foundational approach for analogous non-deuterated amides, adaptable to deuterated systems:

  • Formation of 2-aminobutyronitrile :

    • Reactants : Hydrogen cyanide (HCN), ammonia (NH₃), and propionaldehyde.

    • Conditions : 0–50°C, atmospheric or pressurized ammonia flow.

    • Mechanism : Strecker amino acid synthesis variant, yielding 2-aminobutyronitrile (>90% purity).

  • Deuteration adaptation :

    • Replace HCN with deuterated hydrogen cyanide (DC≡N) and NH₃ with ND₃ to introduce deuterium at the α-amino position.

    • Propionaldehyde-d₆ (CD₃CD₂CDO) ensures deuterium incorporation at the 3-methyl branch.

Hydrolysis to Amide

The nitrile intermediate undergoes alkaline hydrolysis:

  • Catalyst : Tetraethylammonium bromide (0.5–1 wt%) in NaOH (0.15–0.25 M).

  • Conditions : 0–10°C, 36 h reaction time.

  • Yield : 85–88% with >95% HPLC purity.

Deuterated adaptation :

  • Use D₂O as solvent to prevent protium back-exchange.

  • Sodium deuteroxide (NaOD) ensures O-deuteration during hydrolysis.

Catalytic H/D Exchange for Late-Stage Deuteration

Post-synthetic deuteration via transition-metal catalysts offers modular isotope incorporation:

Iridium-Catalyzed H/D Exchange

  • Catalyst : NHC-stabilized iridium nanoparticles.

  • Conditions : 55–80°C, D₂O as deuterium source.

  • Scope : Selective deuteration of methyl groups without reducing amide bonds.

Rhodium-Mediated Methyl Group Labeling

  • Catalyst : [Cp*RhCl₂]₂ in DCE/MeCN.

  • Deuterium sources : CD₃OD or D₂O.

  • Efficiency : >95% deuterium incorporation at N-methyl groups.

N,N,3-Trimethylation Strategies

Reductive Amination with Deuterated Methylating Agents

  • Methylation reagents :

    • Deuterated methyl iodide (CD₃I): For N-methylation under basic conditions.

    • Deuterated dimethyl sulfate ((CD₃)₂SO₄): For exhaustive dimethylation.

  • Conditions :

    • 25–50°C, K₂CO₃ as base.

    • Yield : 75–80% with <5% over-methylation.

Eschweiler-Clarke Reaction Adaptation

  • Reactants : Deuterated formaldehyde (DCO₂D) and formic acid-d₂ (DCO₂D).

  • Mechanism : Reductive amination of primary amines to tertiary amines.

  • Isotopic purity : >99% D at N-methyl groups.

Purification and Characterization

Isolation Techniques

  • Liquid-liquid extraction : Dichloromethane/diethyl ether for amide separation.

  • Distillation : Short-path distillation under reduced pressure (0.05–0.09 MPa) to remove solvents.

Analytical Validation

Parameter Method Specification
Isotopic enrichmentMS (ESI+)≥99% D at six positions
PurityHPLC (C18)≥98% (210 nm)
Structural confirmation¹H/¹³C NMR, IRAbsence of protium in methyl regions

Industrial-Scale Considerations

  • Custom synthesis : Produced on-demand due to short shelf life and regulatory constraints.

  • Cost drivers : Deuterated reagents (e.g., CD₃I: ~$2,000/g) and catalyst recycling.

  • Environmental impact : Minimal waste (no cyanide byproducts) vs. traditional routes .

Q & A

Q. What are the key considerations for synthesizing 2-Amino-N,N,3-trimethyl-butanamide-d6, and how does its deuterium labeling affect reaction conditions?

Synthesis typically involves reductive amination or condensation reactions using deuterated precursors (e.g., D6-dimethylamine or deuterated solvents). The deuterium labeling introduces isotopic effects, requiring precise control of reaction kinetics and purification steps (e.g., column chromatography with deuterated eluents) to minimize proton exchange . Kinetic isotope effects (KIEs) must be accounted for in reaction optimization, as deuterium can slow reaction rates compared to non-deuterated analogs.

Q. How can researchers verify the purity and isotopic enrichment of this compound?

Use a combination of:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight (deuterium increases mass by ~6 Da) and detect isotopic peaks.
  • Nuclear Magnetic Resonance (NMR) : Deuterium reduces proton signals in adjacent groups (e.g., methyl or amino protons), aiding structural validation. Compare spectra with non-deuterated analogs to identify isotopic shifts .
  • Isotopic Ratio Analysis via isotope-ratio mass spectrometry (IRMS) to quantify D/H ratios, ensuring ≥98% deuterium enrichment .

Q. What are the primary applications of this compound in metabolic studies?

Its deuterium labeling enables tracking of metabolic pathways using techniques like stable isotope-resolved metabolomics (SIRM) . Researchers administer the compound to model organisms, then analyze tissue extracts via LC-MS or NMR to map deuterium incorporation into downstream metabolites (e.g., acetyl-CoA derivatives). This reveals flux rates in pathways like the TCA cycle or lipid metabolism .

Advanced Research Questions

Q. How can contradictory data arise in studies using this compound, and how should researchers address them?

Contradictions often stem from:

  • Isotopic Exchange : Deuterium may exchange with protons in aqueous environments, altering metabolic labeling patterns. Mitigate this by using deuterium oxide (D2O)-free buffers and validating stability under experimental conditions .
  • Matrix Effects in LC-MS : Co-eluting metabolites can suppress ionization. Use internal standards (e.g., ¹³C-labeled analogs) and optimize chromatographic separation .
  • Biological Variability : Differences in enzyme kinetics across tissues/species may affect deuterium retention. Conduct pilot studies to establish baseline variability .

Q. What experimental designs are optimal for studying enzyme interactions with this compound?

Use isotope-edited NMR or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to monitor binding dynamics. For example:

  • Incubate the compound with purified enzymes (e.g., cytochrome P450 isoforms) and track deuterium retention at active sites.
  • Combine with kinetic assays (e.g., stopped-flow spectroscopy) to correlate deuterium labeling with catalytic turnover rates .

Q. How does this compound compare to structurally similar deuterated compounds in metabolic tracing?

Key comparisons include:

CompoundKey FeatureApplication
2-Amino-N,N-dimethylpropanamide-d6Lacks methyl group at position 3Less effective in lipid metabolism studies due to shorter carbon chain
3-Amino-2,2-dimethylpropionic acid amideCarboxylic acid groupUsed in pH-dependent transport studies, not lipid-soluble pathways
L-tert-Leucine methylamide-d6Chiral centerPreferred for stereospecific enzyme interaction studies

The branched methyl group in this compound enhances membrane permeability, making it superior for intracellular metabolite tracing .

Q. What strategies resolve spectral overlaps in NMR analysis of deuterated metabolites derived from this compound?

  • Apply 2D NMR techniques (e.g., HSQC, TOCSY) to separate overlapping signals.
  • Use selective deuteration : Synthesize analogs with deuterium at specific positions (e.g., methyl vs. amino groups) to simplify spectra .
  • Pair with computational tools (e.g., ACD/Labs or MestReNova) to predict and assign deuterium-induced shifts .

Methodological Notes

  • Stability Testing : Store the compound at -20°C in anhydrous DMSO or deuterated chloroform to prevent deuterium loss. Validate stability via periodic LC-MS checks .
  • Ethical Handling : Deuterated compounds require specialized waste disposal due to environmental persistence. Collaborate with certified waste management services .

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